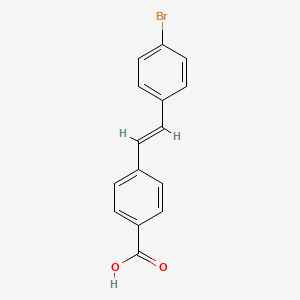

4-(4-Bromostyryl)benzoic acid

Description

Contextualization within Stilbene (B7821643) and Carboxylic Acid Chemistry

4-(4-Bromostyryl)benzoic acid integrates two important chemical motifs: the stilbene framework and the carboxylic acid functional group. Stilbenes, or 1,2-diphenylethenes, are a class of compounds known for their interesting photophysical and photochemical properties. wiley-vch.de The stilbene backbone in this compound provides a rigid and planar structure that can be readily modified.

The carboxylic acid group (-COOH) is a highly versatile functional group in organic chemistry. It can participate in a wide range of chemical reactions, including esterification, amidation, and the formation of acid chlorides. savemyexams.combyjus.com This reactivity allows for the straightforward incorporation of the this compound unit into larger molecular architectures. The presence of the bromine atom further enhances its synthetic utility, as it can be used in various cross-coupling reactions to introduce additional functional groups. wiley-vch.de

Significance as a Versatile Molecular Scaffold for Advanced Materials

The combination of a photoactive stilbene unit, a reactive carboxylic acid, and a synthetically versatile bromine atom makes this compound a powerful molecular scaffold. This term refers to a core structure upon which more complex molecules can be built. Researchers are leveraging this scaffold to develop a variety of advanced materials with tailored properties.

For instance, the stilbene core's ability to undergo photoisomerization (a change in shape upon exposure to light) makes it a candidate for photoswitchable materials. The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into polymer chains. The bromine atom provides a handle for further chemical modifications, allowing for the fine-tuning of the material's electronic and optical properties. These features have led to its use in the development of materials for electronics, photonics, and sensing applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H11BrO2 |

| Molecular Weight | 303.15 g/mol |

| Monoisotopic Mass | 301.99423 Da uni.lu |

| Appearance | Solid |

| InChI | InChI=1S/C15H11BrO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10H,(H,17,18)/b2-1+ uni.lu |

| InChIKey | PKFCBJQYRVJETC-OWOJBTEDSA-N uni.lu |

| SMILES | C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)C(=O)O uni.lu |

This table is interactive. Click on the headers to sort the data.

Research Highlights

Recent research has demonstrated the utility of this compound and its derivatives in various fields:

Anticonvulsant Activity: Derivatives of 2-styrylquinazolinone, which can be synthesized from precursors related to this compound, have shown potential as anticonvulsant agents. ajpp.in

Amyloid Binding Agents: The core structure of this compound is being explored in the design of molecules that can bind to amyloid peptides, which are associated with neurodegenerative diseases. google.com

Photoactive Materials: Silsesquioxane-based systems incorporating stilbene-like moieties are being investigated for their photoactive properties, with potential applications in electronics and photonics. mdpi.com

The ongoing research into this compound and its analogues continues to uncover new possibilities for this versatile chemical compound, solidifying its importance in the landscape of modern chemical research.

Structure

3D Structure

Properties

CAS No. |

67332-41-6 |

|---|---|

Molecular Formula |

C15H11BrO2 |

Molecular Weight |

303.15 g/mol |

IUPAC Name |

4-[(E)-2-(4-bromophenyl)ethenyl]benzoic acid |

InChI |

InChI=1S/C15H11BrO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10H,(H,17,18)/b2-1+ |

InChI Key |

PKFCBJQYRVJETC-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways

Established Synthetic Routes for 4-(4-Bromostyryl)benzoic Acid and Related Stilbene-Carboxylic Acids

The construction of the core stilbene (B7821643) framework of this compound is primarily achieved through reactions that form the central carbon-carbon double bond. Established methods include palladium-catalyzed cross-coupling and various olefination reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. The Heck and Suzuki reactions are particularly prominent in the synthesis of styrenes and stilbenes.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve reacting 4-iodobenzoic acid with 4-bromostyrene (B1200502). The reaction typically exhibits a high preference for the trans or (E)-isomer, which is desirable for this target molecule. organic-chemistry.org Various palladium sources, such as Pd(OAc)₂, and phosphine (B1218219) ligands can be employed to facilitate the catalytic cycle. nih.gov

The Suzuki reaction couples an organoboron species (typically a boronic acid) with an organohalide using a palladium catalyst and a base. wikipedia.org This method is widely used for synthesizing styrenes and substituted biphenyls. wikipedia.org A potential Suzuki route to the target compound could involve the coupling of 4-bromostyrene with 4-carboxyphenylboronic acid. Alternatively, 4-bromobenzoic acid or its ester derivative can be coupled with a vinylboronic acid. rsc.orgmdpi.com The Suzuki reaction is noted for its mild reaction conditions and tolerance of a wide range of functional groups. Recent advancements have focused on developing highly efficient catalysts that can be used in environmentally benign solvents like water. rsc.org

Table 1: Examples of Palladium-Catalyzed Coupling Conditions This table presents typical conditions for related coupling reactions, illustrating the components involved.

| Reaction Type | Aryl Halide/Precursor | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 4-Bromobenzoic acid | Phenyl boronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | 99% | rsc.org |

| Suzuki Coupling | 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | - | mdpi.com |

| Heck-type | 4-Carboxybenzenediazonium tosylate | Potassium vinyltrifluoroborate | - | - | - | 94% (for 4-vinylbenzoic acid) | rsc.org |

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a direct method for converting carbonyl compounds into alkenes, forming the styrenyl double bond.

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. masterorganicchemistry.com To synthesize this compound, one could react 4-bromobenzaldehyde (B125591) with the ylide generated from (4-carboxybenzyl)triphenylphosphonium bromide. The phosphonium salt itself is prepared from 4-(bromomethyl)benzoic acid and triphenylphosphine (B44618). chemistry-online.comscribd.com While a cornerstone of organic synthesis, the traditional Wittig reaction often produces a mixture of (E) and (Z) isomers, and the removal of the triphenylphosphine oxide byproduct can be challenging. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar This reaction almost exclusively produces the (E)-alkene, which is a significant advantage for synthesizing the target compound. alfa-chemistry.comorganic-chemistry.org The reaction between an aldehyde like 4-bromobenzaldehyde and a phosphonate (B1237965) such as diethyl (4-carboxybenzyl)phosphonate would yield this compound. A key benefit of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, allowing for easy removal during aqueous workup. alfa-chemistry.com

Multi-step Synthesis from Precursors (e.g., involving 4-(bromomethyl)benzoic acid or 4-bromobenzoic acid)

The synthesis of this compound often relies on the preparation of key precursors. The choice of precursor is dictated by the selected primary bond-forming strategy.

4-(Bromomethyl)benzoic acid is a crucial intermediate, particularly for olefination routes. It is typically synthesized from 4-methylbenzoic acid (p-toluic acid) via a radical substitution reaction. ysu.edu This is commonly achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide in a suitable solvent such as chlorobenzene. chemistry-online.comysu.edu Once formed, 4-(bromomethyl)benzoic acid can be converted into a phosphonium salt with triphenylphosphine for a Wittig reaction or into a phosphonate ester for an HWE reaction. chemistry-online.comscribd.comfishersci.be

4-Bromobenzoic acid serves as a fundamental precursor for palladium-catalyzed cross-coupling reactions. biosynth.com It can be prepared through the oxidation of p-bromotoluene using strong oxidizing agents like potassium permanganate (B83412) or via liquid-phase catalytic oxidation with oxygen. guidechem.comgoogle.com It can also be synthesized by oxidizing 4-bromoacetophenone, which is itself derived from the Friedel-Crafts acylation of bromobenzene. quora.com Another method involves the selective oxidation of 4-bromobenzyl alcohol. orgsyn.org This aryl bromide is a common starting material in Heck and Suzuki couplings. rsc.org

Table 2: Synthesis of Key Precursors

| Target Precursor | Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|---|

| 4-(Bromomethyl)benzoic acid | 4-Methylbenzoic acid | N-Bromosuccinimide, Benzoyl Peroxide | Radical side-chain bromination | chemistry-online.com, ysu.edu |

| 4-Bromobenzoic acid | p-Bromotoluene | O₂, Catalyst (Cobalt/Manganese acetates) | Liquid phase oxidation, high yield (>98%) | google.com |

| 4-Bromobenzoic acid | 4-Bromobenzyl alcohol | Oxone, 2-Iodoxy-5-Methylbenzenesulfonic Acid | Selective oxidation, 87-90% yield | orgsyn.org |

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the mechanisms of the core synthetic reactions is vital for optimizing conditions and controlling product outcomes.

The Heck reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl halide (e.g., a 4-halobenzoic acid derivative) to the Pd(0) center, forming a Pd(II) complex. This is followed by migratory insertion of the alkene (e.g., 4-bromostyrene) into the palladium-carbon bond. The final steps involve a β-hydride elimination to form the alkene product and release a palladium-hydride species, which then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst. organic-chemistry.org

The Suzuki reaction mechanism also starts with the oxidative addition of an organohalide to a Pd(0) catalyst to form a Pd(II) intermediate. The crucial next step is transmetalation, where a ligand from the organoboron compound (activated by the base) is transferred to the palladium center, displacing the halide. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the final product and regenerates the Pd(0) catalyst. wikipedia.org

The Wittig reaction mechanism is thought to proceed via the nucleophilic attack of the ylide on the carbonyl carbon. The initial pathway involves a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comwikipedia.org This intermediate rapidly decomposes to yield the final alkene and a highly stable phosphine oxide byproduct. The stereoselectivity is determined during the kinetically controlled formation of the oxaphosphetane. wikipedia.org

The Horner-Wadsworth-Emmons reaction mechanism similarly begins with the nucleophilic addition of the phosphonate carbanion to the aldehyde. wikipedia.org However, the intermediates formed are able to equilibrate. Steric factors favor an arrangement that leads to the thermodynamically more stable (E)-alkene upon elimination of the water-soluble dialkyl phosphate (B84403). alfa-chemistry.comorganic-chemistry.org This high (E)-selectivity is a defining characteristic of the HWE reaction. wikipedia.org

Development of Novel and Efficient Synthetic Approaches

Research continues to refine the synthesis of stilbene derivatives, focusing on improving efficiency, reducing reaction times, and expanding substrate scope. Novel approaches often involve the development of more active and robust catalyst systems.

One such development is the use of arenediazonium salts as alternatives to aryl halides in palladium-catalyzed couplings. These reactions can be extremely fast, sometimes completing in under a minute. rsc.org Microwave-assisted synthesis has also been applied to Heck and Suzuki reactions, significantly shortening reaction times and often improving yields. organic-chemistry.orgresearchgate.net Furthermore, there is a trend towards developing phosphine-free catalyst systems, such as those using N-heterocyclic carbenes or simple palladium salts with specific ligands, which can offer greater stability and activity under aerobic conditions. organic-chemistry.orgrsc.org

Atom Economy and Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

A significant step in this direction is the use of water as a reaction solvent. The Suzuki-Miyaura coupling, for example, has been successfully performed in neat water at room temperature, which avoids the use of volatile organic compounds and simplifies the reaction setup. rsc.org

The Horner-Wadsworth-Emmons reaction demonstrates better atom economy and greener characteristics compared to the classical Wittig reaction. The primary byproduct of the HWE reaction is a dialkyl phosphate salt, which is water-soluble and easily separated from the organic product through simple extraction. alfa-chemistry.comorganic-chemistry.org This contrasts with the often difficult-to-separate, non-polar triphenylphosphine oxide byproduct from the Wittig reaction, which frequently requires chromatography for removal. The development of catalytic systems that operate efficiently at very low loadings (e.g., parts-per-million levels) also aligns with green chemistry by minimizing waste from heavy metals. organic-chemistry.org

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO, Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and properties of molecules. irjweb.com Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can optimize the molecular geometry and compute various electronic parameters. researchgate.net For benzoic acid and its derivatives, DFT has been successfully used to analyze molecular structure, vibrational spectra, and electronic properties.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.

In 4-(4-Bromostyryl)benzoic acid, the HOMO is expected to be delocalized across the entire π-conjugated system, which includes the benzoic acid ring, the styryl bridge, and the bromophenyl ring. The LUMO is also anticipated to be distributed over this conjugated framework. The presence of the electron-withdrawing bromine atom and the carboxylic acid group, combined with the extended conjugation of the styryl moiety, modulates the energy levels of these orbitals. Studies on similar substituted benzoic acids show that substituents significantly influence the electronic properties and HOMO-LUMO gap. researchgate.net For instance, calculations on 4-bromo-3-(methoxymethoxy)benzoic acid have been used to determine its reactivity descriptors. researchgate.net The HOMO-LUMO gap for this compound is expected to be smaller than that of benzoic acid itself, due to the extended π-system which typically lowers the gap and increases reactivity. actascientific.com

| Parameter | Description | Anticipated Trend for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to ionization potential and electron-donating ability. actascientific.com | Higher (less negative) than in non-conjugated analogues due to extended π-system. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electron-accepting ability. researchgate.net | Lower than in non-conjugated analogues. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. irjweb.com | Smaller than in benzoic acid or bromobenzene, suggesting higher reactivity. |

Conformational Analysis and Stereoisomerism (e.g., E/Z Isomerism of the Styryl Moiety)

Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. wikipedia.org For this compound, the most prominent form of stereoisomerism is geometrical isomerism around the carbon-carbon double bond of the styryl group. savemyexams.com

This E/Z isomerism (also known as cis-trans isomerism) arises because the rotation around the C=C double bond is restricted. wikipedia.org

The E-isomer (from the German entgegen, meaning "opposite") has the high-priority substituents (in this case, the two aromatic rings) on opposite sides of the double bond.

The Z-isomer (from the German zusammen, meaning "together") has these groups on the same side.

Computational conformational analysis can be used to predict the relative stabilities of these isomers. Generally, the E-isomer of stilbene-like molecules is thermodynamically more stable than the Z-isomer due to reduced steric hindrance between the bulky substituent groups. savemyexams.com Theoretical calculations for this compound would likely confirm that the planar or near-planar conformation of the E-isomer is the global energy minimum. The Z-isomer would be forced into a non-planar conformation to alleviate the steric clash between the phenyl rings, making it higher in energy.

| Isomer | Spatial Arrangement | Predicted Relative Stability | Reason |

|---|---|---|---|

| E-Isomer (trans) | Aromatic rings are on opposite sides of the C=C bond. | More stable (lower energy). | Minimized steric hindrance, allowing for greater planarity and conjugation. |

| Z-Isomer (cis) | Aromatic rings are on the same side of the C=C bond. | Less stable (higher energy). | Significant steric repulsion between the proximal aromatic rings. |

Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing and bulk properties of this compound are governed by a variety of intermolecular interactions that can be investigated computationally.

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. Like most carboxylic acids, this compound is expected to form strong, centrosymmetric dimers in the solid state through O-H···O hydrogen bonds between the carboxyl groups of two molecules. docbrown.info This dimerization effectively doubles the molecular size and significantly increases the intermolecular forces, contributing to its solid nature and high melting point. docbrown.info Computational studies on benzoic acid dimers have quantified the strength of these interactions. mdpi.com

Halogen Bonding: The bromine atom on the styryl moiety can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (known as the σ-hole) is attracted to a nucleophilic site, such as an oxygen or nitrogen atom. tamuc.edu In the crystal structure of this compound, the bromine atom could form Br···O halogen bonds with the carbonyl oxygen of a neighboring molecule. Computational analysis can predict the geometry and strength of these interactions, which are crucial for crystal engineering and designing materials with specific solid-state architectures. tamuc.edu

| Interaction Type | Participating Groups | Description | Significance |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic acid groups (-COOH) | Strong O-H···O interactions leading to the formation of cyclic dimers. mdpi.com | Dominant interaction determining primary supramolecular structure. |

| Halogen Bonding | Bromine atom and a nucleophile (e.g., carbonyl oxygen) | A directional interaction (C-Br···O) involving the electropositive region of the bromine atom. tamuc.edu | Contributes to the stability and specific orientation of molecules in the crystal lattice. |

| π–π Stacking | Aromatic rings | Attractive, non-covalent interactions between the electron clouds of adjacent phenyl rings. | Helps to stabilize the layered packing of molecules. |

Prediction of Spectroscopic Signatures and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) and other photophysical properties of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and oscillator strengths, which correspond to the intensity of the absorption. researchgate.net

For a conjugated molecule like this compound, the UV-Vis spectrum is expected to be dominated by intense π→π* transitions. The extended conjugation provided by the styryl bridge shifts the absorption to longer wavelengths (a bathochromic shift) compared to its non-conjugated precursors like benzoic acid or bromobenzene. Computational modeling can accurately predict these shifts and help assign the specific molecular orbitals involved in each electronic transition. researchgate.net These calculations are valuable for designing molecules with specific optical properties, such as those used in dyes, sensors, or nonlinear optical materials.

| Property | Computational Method | Predicted Behavior for this compound |

|---|---|---|

| UV-Vis Absorption (λmax) | TD-DFT | Strong absorption in the UV region, attributed to π→π* transitions within the conjugated styrylbenzoate chromophore. |

| Major Electronic Transition | TD-DFT/Molecular Orbital Analysis | Primarily a HOMO→LUMO transition, with contributions from other nearby orbitals. |

| Fluorescence | Excited State Calculations | Potential for fluorescence from the first singlet excited state (S1), characteristic of stilbene-like molecules. |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding catalyst behavior. frontiersin.org For the synthesis of this compound, a common route would be a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, between 4-bromobenzoic acid and styrene, or between 4-vinylbenzoic acid and 1,4-dibromobenzene.

DFT calculations can be used to model the entire catalytic cycle of such a reaction. mdpi.com This involves:

Reactant and Product Optimization: Determining the ground-state energies of all reactants, intermediates, and products.

Transition State (TS) Searching: Locating the high-energy transition state structures that connect the intermediates along the reaction coordinate. A true transition state is a first-order saddle point on the potential energy surface. nih.gov

Activation Energy Calculation: Calculating the energy barrier (activation energy) for each elementary step, which is the energy difference between the transition state and the preceding reactant/intermediate. The step with the highest barrier is the rate-determining step. nih.govrsc.org

By mapping out the energy profile of a proposed reaction pathway, chemists can predict the most favorable reaction conditions, understand regioselectivity, and design more efficient catalysts. mdpi.com For example, computational analysis could compare the activation barriers for different coupling partners or catalyst systems to optimize the synthesis of this compound. frontiersin.org

| Reaction Step (Hypothetical Heck Reaction) | Computational Goal | Key Parameter(s) to Calculate |

|---|---|---|

| Oxidative Addition | Model the insertion of the Pd(0) catalyst into the C-Br bond. | Structure and energy of the oxidative addition transition state. |

| Olefin Coordination & Insertion | Analyze the binding of the vinyl group and its insertion into the Pd-Aryl bond. | Energy of the π-complex; structure and energy of the migratory insertion TS. |

| β-Hydride Elimination | Model the formation of the C=C double bond and a Pd-H species. | Structure and energy of the β-hydride elimination TS. |

| Reductive Elimination | Model the regeneration of the Pd(0) catalyst. | Energy of the final reductive elimination step. |

Supramolecular Assemblies and Crystal Engineering

Principles of Supramolecular Design for Carboxylic Acids

The design of supramolecular architectures using carboxylic acids is a cornerstone of crystal engineering. rsc.org Carboxylic acids are powerful and versatile building blocks due to their ability to act as both hydrogen bond donors (via the hydroxyl proton) and acceptors (via the carbonyl oxygen). rsc.orgresearchgate.net This dual functionality reliably promotes the formation of robust and predictable patterns. nih.gov

Key principles in the supramolecular design of aromatic carboxylic acids include:

Hierarchical Bonding: Non-covalent interactions are employed in a hierarchical fashion. Strong hydrogen bonds typically form the primary, most predictable motifs, which are then organized by weaker interactions like halogen bonds or π-π stacking.

Synthon Reliability: The carboxylic acid group consistently forms well-defined hydrogen-bonded patterns known as supramolecular synthons. rsc.org The most common of these is the centrosymmetric dimer, which acts as a robust module for building larger structures. nih.gov

Functional Group Influence: Additional functional groups, such as the bromine atom in this case, introduce further directional interactions that can be exploited to fine-tune the crystal packing. mdpi.com

The application of these principles allows for the predictable construction of various architectures, from simple dimers to complex 1D chains, 2D sheets, and 3D networks. rsc.orgmdpi.com

Carboxylic Acid Directed Self-Assembly (e.g., Dimerization Motifs, Hydrogen Bonding Networks)

The self-assembly of 4-(4-Bromostyryl)benzoic acid in the solid state is predominantly directed by its carboxylic acid functional group. This group facilitates the formation of highly stable and directional hydrogen bonds, leading to ordered supramolecular structures.

Dimerization Motifs: The most fundamental and prevalent self-assembly motif for carboxylic acids is the formation of a centrosymmetric dimer. researchgate.net In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a highly stable eight-membered ring, often denoted as an R²₂(8) graph set motif. This dimer is a common feature in the crystal structures of benzoic acid and its derivatives. researchgate.netnih.gov Given the strength and predictability of this synthon, it is the expected primary building block for this compound.

Role of Halogen Bonding in Crystal Packing Architectures

The bromine atom on the this compound molecule plays a crucial role in guiding the crystal packing through halogen bonding. mdpi.com A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). mdpi.comresearchgate.net This interaction is highly directional, occurring along the axis of the C-Br bond.

The strength of halogen bonding increases with the polarizability of the halogen atom (I > Br > Cl > F). researchgate.net Bromine is sufficiently polarizable to form significant interactions that can compete with or complement hydrogen bonds in directing molecular assembly. nih.gov

Key aspects of halogen bonding relevant to this compound include:

Br···O Interactions: The bromine atom can interact with the carbonyl oxygen of a neighboring carboxylic acid group. These interactions can link the primary hydrogen-bonded dimers into more complex 2D or 3D architectures. rsc.org

Br···Br Interactions: These interactions are classified based on the geometry of the C-Br···Br-C contact.

Type I: Characterized by symmetric angles (θ₁ ≈ θ₂), this interaction is driven by van der Waals forces.

Type II: Involves an angle θ₁ ≈ 180° and θ₂ ≈ 90°, representing a true halogen bond where the electrophilic region of one bromine interacts with the nucleophilic equatorial region of another. acs.org

Br···π Interactions: The bromine atom can also interact with the electron-rich π-system of an aromatic ring on an adjacent molecule.

In the crystal structure of this compound, these halogen bonds would act as secondary connectors, organizing the primary hydrogen-bonded dimers into a specific three-dimensional arrangement. The interplay between strong O-H···O hydrogen bonds and weaker but directional C-Br···O or C-Br···Br halogen bonds is a powerful tool in crystal engineering. acs.org

Formation of Cocrystals and Multicomponent Solid Forms

This compound is an excellent candidate for forming cocrystals, which are multicomponent crystalline solids where the components are neutral and interact via non-covalent bonds. sigmaaldrich.com This strategy is widely used to modify the physicochemical properties of materials without altering their covalent structure.

The formation of cocrystals relies on the predictable nature of supramolecular synthons. The carboxylic acid group of this compound can form robust heterosynthons with complementary functional groups on a coformer molecule. A common and reliable example is the acid-pyridine heterosynthon, formed between a carboxylic acid and a pyridine (B92270) nitrogen atom. acs.org

Examples of Relevant Cocrystal Systems: Studies on related molecules demonstrate the feasibility of this approach. For instance, 4-bromobenzoic acid has been successfully cocrystallized with various nitrogen-containing heterocyclic compounds, such as derivatives of 1,2,4-triazole (B32235) and 4-cyanopyridine. nih.govresearchgate.net Similarly, benzoic acid and its derivatives readily form cocrystals with a range of coformers, including theophylline (B1681296) and various amides. acs.orgmdpi.com

The process of forming a cocrystal with this compound would involve selecting a coformer with a suitable functional group (e.g., pyridine, amide) to form a strong and predictable hydrogen bond. The resulting crystal structure would be a new entity, with the two components arranged in a specific stoichiometric ratio and held together by a network of hydrogen bonds, potentially supplemented by the halogen bonding and π-π stacking interactions inherent to the parent molecule. scispace.com

| Coformer Type | Potential Heterosynthon with this compound |

| Pyridine-based | O-H···N (Carboxylic Acid - Pyridine) |

| Amide-based | O-H···O=C (Carboxylic Acid - Amide) |

| Other Carboxylic Acids | O-H···O (Acid - Acid Heterodimer) |

These cocrystals represent a powerful avenue for tuning the material's properties by leveraging predictable intermolecular interactions.

Solvent-Mediated Assembly and Polymorphism Studies

The choice of solvent during crystallization can have a profound impact on the resulting solid-state structure, potentially leading to the formation of different crystal forms known as polymorphs or solvates. researchgate.netacs.org Polymorphism is the ability of a compound to exist in more than one crystal structure, with each polymorph exhibiting different physical properties. uky.edu

Solvent Influence on Assembly: The solvent influences crystallization in several ways:

Solubility and Supersaturation: The solubility of the compound in different solvents dictates the level of supersaturation that can be achieved, which in turn affects nucleation and growth kinetics. acs.org Rapid crystallization from high supersaturation often yields metastable polymorphs, while slow crystallization favors the most thermodynamically stable form.

Solute-Solvent Interactions: Specific interactions between the solvent and the solute can favor certain molecular conformations or inhibit the formation of particular supramolecular synthons. For example, polar, hydrogen-bonding solvents might compete with the formation of the carboxylic acid dimer, potentially leading to different packing arrangements or the inclusion of solvent in the crystal lattice (solvate formation). rsc.org

Conformational Preferences: In flexible molecules, the solvent can influence which conformation is present in solution, and this can be "frozen" into the crystal lattice upon crystallization.

For a molecule like this compound, crystallization from a range of solvents with varying polarities (e.g., ethanol (B145695), acetone, toluene, heptane) would be a standard method to screen for polymorphism. acs.org It has been observed in other aromatic carboxylic acids that different solvents can lead to distinct polymorphs, sometimes with one form being a dimer and another a catemer. nih.govrsc.org The interplay between solvent, temperature, and concentration is critical in controlling the polymorphic outcome of crystallization. researchgate.net

Photophysical Characteristics and Optoelectronic Implications

Light Absorption and Emission Spectroscopy (e.g., UV-Vis Absorption, Photoluminescence)

The electronic absorption and emission spectra of 4-(4-Bromostyryl)benzoic acid and related compounds are dictated by the π-conjugated system extending across the styryl and benzoic acid components. In a solvent like tetrahydrofuran (B95107) (THF), similar chromophores exhibit absorption maxima (λab) around 325 nm. mdpi.comsemanticscholar.org This absorption is attributed to the π-π* electronic transition within the conjugated backbone.

Upon excitation, these molecules can exhibit photoluminescence. For instance, an amide derivative of a similar compound, 4-(1,2,2-triphenylvinyl)benzoic acid, displays a broad emission spectrum ranging from 375 to 600 nm, with a maximum emission wavelength (λem) at 458 nm when excited at 365 nm. mdpi.comsemanticscholar.org The photoluminescence of such compounds can be influenced by their molecular structure and environment. For example, europium(III) complexes with benzoic acid show luminescence absorption around 290 nm, which is assigned to the S0–S1 (π, π*) transition. mdpi.com

The UV-Vis spectra of benzoic acid itself in aqueous solutions show distinct absorption bands. The B-band and C-band for the neutral molecule in an acidic medium are centered at approximately 230 nm and 274 nm, respectively. rsc.org These bands are sensitive to the protonation state of the carboxylic acid group. rsc.org

Solvatochromism and Environmental Sensitivity of Photophysical Properties

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents. wikipedia.org This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule by the solvent. wikipedia.org The polarity, hydrogen bonding capacity, and refractive index of the solvent are key factors influencing these interactions. wikipedia.org

The pH of the environment also significantly impacts the photophysical properties of benzoic acid derivatives due to the protonation/deprotonation of the carboxylic acid group. rsc.org In aqueous solutions, the neutral benzoic acid molecule and its corresponding anion exhibit different absorption spectra, with the neutral form generally showing a red-shift compared to the anion. rsc.org

Aggregation-Induced Emission (AIE) Phenomena and Solid-State Luminescence

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. mdpi.comresearchgate.net This effect is the opposite of the more common aggregation-caused quenching (ACQ). mdpi.com The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net

Molecules with propeller-like structures, such as those containing tetraphenylethylene (B103901) (TPE), are classic examples of AIE-active compounds (AIEgens). mdpi.com While specific AIE studies on this compound are limited, related structures containing styryl and benzoic acid moieties have been investigated for their AIE properties. For instance, a copolymer incorporating 2,5-bis((E)-4-bromostyryl)-3,4-diphenylthiophene has been shown to exhibit AIE. researchgate.net Barbituric acid derivatives with styryl groups also display AIE, where their emission intensity increases significantly in aggregated states. researchgate.net

The solid-state luminescence of such compounds is a direct consequence of the AIE effect. In the solid state, the restricted molecular motion can lead to high fluorescence quantum yields. For example, certain (E)-2-(4-bromostyryl)quinoline derivatives exhibit fluorescence quantum yields of up to 60% in the solid state. The ability to switch fluorescence on and off in the solid state has been demonstrated for pyrrole-substituted benzoic acid, which can act as a sensor for primary amine gas. rsc.org

Influence of Halogen Substituents on Electronic Transitions and Emission Quantum Yields

The presence of a halogen atom, such as bromine in this compound, can significantly influence the photophysical properties of a molecule through the "heavy-atom effect". metu.edu.tr This effect promotes intersystem crossing (ISC), a spin-forbidden transition from a singlet excited state to a triplet excited state. metu.edu.tr An enhanced ISC rate can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield.

While direct comparative data for this compound versus its non-halogenated or other halogen-substituted analogs is scarce in the provided results, general principles suggest that the bromine atom will influence the electronic transitions. In a study comparing alkoxystyryl and 4-bromostyryl substituents on a boradiazaindacene core, the alkoxystyryl groups induced larger red shifts in both absorption and emission spectra compared to the 4-bromostyryl group. metu.edu.tr This indicates that the electronic nature of the substituent plays a crucial role in determining the energy levels of the molecule.

Investigation of Excited State Dynamics and Energy Transfer Processes

The excited-state dynamics of molecules like this compound involve a series of processes that occur after the absorption of light, including vibrational relaxation, internal conversion, intersystem crossing, and fluorescence or phosphorescence. Understanding these dynamics is crucial for designing molecules for specific optoelectronic applications.

Studies on similar molecules provide insights into these processes. For example, the excited-state dynamics of 4(1H-pyrrole 1-yl) benzoic acid reveal the presence of two competitive fluorescence emissions from a common excited state: one from a delocalized excited state and another from a twisted intramolecular charge transfer (TICT) state. researchgate.net The formation of the TICT state from the initially formed Franck-Condon excited state occurs on a picosecond timescale. researchgate.net

Energy transfer processes are also critical, especially in systems where these molecules are used as components in larger assemblies. For instance, in the benzoic acid dimer, coherent electronic energy transfer between the two monomer units has been observed, occurring on a timescale of 18 picoseconds. nih.gov This energy transfer is significantly faster than other processes like proton transfer within the dimer. nih.gov The ability of such molecules to participate in energy transfer makes them suitable for applications in light-harvesting and sensing. For example, luminescent quantum dots can engage in energy transfer with organic dyes and metal complexes. researchgate.net

Chemical Reactivity and Transformation Studies

Reactivity of the Bromostyryl Moiety (e.g., Electrophilic Addition, Nucleophilic Substitution at Bromine)

The bromostyryl portion of the molecule contains two primary sites of reactivity: the carbon-carbon double bond of the styrenic bridge and the carbon-bromine bond on the phenyl ring.

Electrophilic Addition: The alkene-like double bond is electron-rich, making it susceptible to electrophilic addition reactions. savemyexams.com In this type of reaction, an electrophile attacks the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final product. libretexts.org For example, the addition of hydrogen halides (like HBr) or halogens (like Br₂) across the double bond can occur. The reaction with an unsymmetrical reagent like HBr would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation intermediate. youtube.com

Nucleophilic Substitution at Bromine: The bromine atom is attached to an sp²-hybridized carbon of the aromatic ring. Nucleophilic aromatic substitution (SNAr) reactions on such unactivated aryl halides are generally challenging and require harsh conditions or specific activation. wikipedia.org The presence of the electron-withdrawing carboxylic acid group, while deactivating for electrophilic substitution, does not sufficiently activate the ring for classical SNAr. However, nucleophilic substitution at the bromine center can be achieved, particularly through transition metal-catalyzed cross-coupling reactions, which are discussed in detail in section 6.3. Additionally, specialized methods like nucleophilic radiobromination have been developed for related structures, highlighting that substitution at this position is feasible under specific conditions. nih.gov

Reactivity of the Benzoic Acid Functional Group (e.g., Esterification, Amidation, Decarboxylation)

The carboxylic acid group is a classic functional group in organic chemistry, and it undergoes a variety of well-established transformations.

Esterification: One of the most common reactions of carboxylic acids is esterification. 4-(4-Bromostyryl)benzoic acid can be converted to its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. youtube.comiajpr.com For instance, reaction with ethanol (B145695) yields ethyl 4-(4-bromostyryl)benzoate. youtube.com Various catalysts can be employed to facilitate this transformation, including tin(II) compounds. google.com

| Reaction | Reagents & Conditions | Product Type | Reference |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | youtube.com |

| Esterification | Alcohol (C7-C13), Tin(II) catalyst, Distillation | Ester | google.com |

| Esterification | 1-Butyl alcohol, Sulfuric acid catalyst, 365-389 K | Butyl Ester | researchgate.net |

Amidation: The carboxylic acid can be converted into amides through reaction with primary or secondary amines. This transformation often requires the use of coupling agents or activation of the carboxylic acid. Efficient, high-yield methods for the direct conversion of benzoic acids to amides have been developed, including solvent-free, microwave-assisted protocols using reagents like tosyl chloride and potassium carbonate. asianpubs.org Other methods employ reagents such as titanium tetrachloride (TiCl₄) to mediate the condensation. nih.gov These reactions are highly versatile and can produce primary, secondary, and tertiary amides. asianpubs.org

| Reaction | Reagents & Conditions | Product Type | Reference |

| Amidation | Ammonium Salt, TsCl, K₂CO₃, SiO₂, Microwave | Primary/Secondary/Tertiary Amide | asianpubs.org |

| Amidation | Amine, TiCl₄, Pyridine (B92270), 85 °C | Secondary/Tertiary Amide | nih.gov |

| Amidation | Aniline, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid dichloride, K₂CO₃, THF | Anilide (Amide) | lookchemmall.com |

Decarboxylation: The removal of the carboxyl group from an aromatic ring is a challenging reaction that typically requires high temperatures. sciencemadness.org However, modern synthetic methods have enabled decarboxylation under milder conditions. For example, a protocol for the decarboxylative hydroxylation of benzoic acids to phenols has been reported using a copper-based catalyst system via a photoinduced ligand-to-metal charge transfer mechanism at 35 °C. nih.gov This demonstrates that the carboxylic acid group can be replaced, offering a route to different substitution patterns.

Palladium-Catalyzed Functionalizations at the Bromine Center

The carbon-bromine bond provides a highly valuable handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are cornerstones of modern organic synthesis due to their high efficiency, functional group tolerance, and chemoselectivity. researchgate.netnih.gov The most common transformations for an aryl bromide like this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating biaryl structures.

Mizoroki-Heck Reaction: Coupling with an alkene to form a substituted alkene, which can extend the conjugated system of the molecule. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a copper co-catalyst to install an alkynyl group. researchgate.net

These reactions are typically highly chemoselective, allowing for modification at the bromine center without affecting the styryl double bond or the benzoic acid moiety. A patent for a related compound describes an esterification reaction followed by a palladium-catalyzed coupling with a vinyl boronic acid, showcasing the sequential reactivity of the two functional groups. google.com

| Coupling Reaction | Partner | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) or Pd(II) catalyst, Base | C(sp²)-C(sp²) | researchgate.netnih.gov |

| Mizoroki-Heck | Alkene | Pd(0) or Pd(II) catalyst, Base | C(sp²)-C(sp²) | researchgate.net |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp²)-C(sp) | researchgate.net |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C(sp²)-N | researchgate.net |

Chemoselective Transformations and Orthogonal Reactivity

The presence of three distinct reactive sites—the carboxylic acid, the alkene, and the aryl bromide—makes this compound an ideal substrate for exploring chemoselective and orthogonal transformations. Chemoselectivity refers to the preferential reaction of one functional group over another.

For example, the esterification or amidation of the carboxylic acid can be performed under conditions that leave the C-Br bond and the C=C double bond intact. google.comasianpubs.org Conversely, palladium-catalyzed cross-coupling reactions can be carried out selectively at the C-Br bond without disturbing the other two functional groups. researchgate.net

Orthogonal reactivity describes a scenario where multiple functional groups in a molecule can be addressed independently by specific, non-interfering reaction conditions. rsc.orgresearchgate.net An advanced example of orthogonality involves using distinct external stimuli, such as different wavelengths of light, to trigger reactions at different sites. In a related system, researchers demonstrated that benzoic acid could be released from different photosensitive protecting groups by irradiating with different colors of light, showcasing a high level of orthogonal control. nih.gov This principle could be applied to complex derivatives of this compound, allowing for sequential and site-specific modifications.

Derivatization Strategies for Expanding Molecular Complexity

This compound serves as a versatile building block for creating a diverse library of more complex molecules. The reactions discussed in the preceding sections represent key derivatization strategies.

Modification of the Acid: The carboxylic acid can be converted to esters, amides, or other derivatives to tune properties like solubility or to introduce new functionalities. researchgate.net For instance, derivatization with specific reagents like 2-nitrophenylhydrazine (B1229437) can be used to tag the molecule for analytical detection by HPLC. google.com

Functionalization at the Bromine: Using palladium catalysis, a vast array of aryl, alkyl, alkynyl, and other groups can be appended to the styryl-proximal ring, fundamentally altering the electronic and steric properties of the molecule.

Modification of the Alkene: While less common in the context of this specific molecule, the double bond could potentially undergo reactions like dihydroxylation or cyclopropanation, further increasing structural diversity.

The synthesis of compounds such as (E)-4-(4-Bromostyryl)-1-tosyl-1H-imidazole uib.no and various (4-Bromostyryl)sulfane derivatives mdpi.com from bromostyrene precursors illustrates how this scaffold is employed in the construction of novel chemical entities. These strategies allow chemists to systematically build upon the core structure, expanding its molecular complexity for applications in materials science, medicinal chemistry, and chemical biology.

Derivatives, Analogs, and Structure Property Relationship Studies

Systematic Structural Modifications of the Styryl and Benzoic Acid Moieties

The benzoic acid group is commonly modified through standard carboxylic acid reactions. Esterification with various alcohols, such as methanol (B129727) or long-chain alkoxy alcohols, is a frequent strategy to produce derivatives with altered solubility and liquid crystalline properties. researchgate.nettandfonline.com For instance, reaction with 6-hydroxyhexyl chains has been used to create mesomorphic and fluorescent materials. researchgate.nettandfonline.com The carboxylic acid can also be converted to its acid chloride, which is a reactive intermediate for synthesizing amides and other derivatives. mdpi.com Amidation, reacting the acid with amines, introduces hydrogen-bonding capabilities, which can influence supramolecular assembly. semanticscholar.orgpreprints.org

On the other end, the brominated styryl moiety can be altered in several ways. The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to extend the conjugated system or introduce new functional groups. dp.tech The aromatic ring of the styryl group can also be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. core.ac.uk Furthermore, the core styryl structure itself can be incorporated into more complex heterocyclic systems, such as quinazolines or indoles, by using appropriately substituted starting materials in the synthesis. iajps.comacs.org

A general synthetic approach to create these derivatives often involves a Wittig or Horner-Wadsworth-Emmons reaction between a substituted benzaldehyde (B42025) and a phosphonium (B103445) salt or phosphonate (B1237965) ester derived from a substituted benzyl (B1604629) halide, followed by modification of the carboxylic acid group. researchgate.net

Table 1: Examples of Structural Modifications on the 4-(4-Bromostyryl)benzoic Acid Backbone

| Modification Site | Type of Modification | Example Derivative | Purpose/Effect |

| Benzoic Acid Moiety | Esterification | Methyl 4-(4-bromostyryl)benzoate | Improve solubility, study liquid crystal properties researchgate.net |

| Benzoic Acid Moiety | Esterification | 6-Hydroxyhexyl 4-(4-bromostyryl)benzoate | Induce mesomorphic (liquid crystal) behavior researchgate.nettandfonline.com |

| Benzoic Acid Moiety | Amidation | 4-(4-Bromostyryl)benzamide | Introduce hydrogen-bonding sites for supramolecular assembly semanticscholar.org |

| Styryl Moiety | Substitution | 4-(4-Chlorostyryl)benzoic acid | Study halogen effect on photophysical properties tandfonline.com |

| Styryl Moiety | Substitution | 4-(4-Methoxystyryl)benzoic acid | Modulate electronic properties (electron-donating group) |

| Styryl Moiety | Heterocyclic Integration | Methyl-(E)-3-(2-(2-(4-bromostyryl)-4-oxoquinazolin-3(4H)-yl)butanamido)-2-methylpropanoate | Create complex bioactive molecules iajps.com |

Influence of Halogen Substitution Position and Nature on Molecular Behavior

The identity and position of the halogen atom on the styrylbenzoic acid framework profoundly impact its molecular behavior, including its photophysical and liquid crystalline properties. researchgate.nettandfonline.com Replacing the bromine atom with other halogens like chlorine or fluorine, or moving its position on the aromatic ring, allows for the fine-tuning of these characteristics. core.ac.ukrsc.org

Furthermore, the "heavy atom effect" is a critical factor, particularly for bromine and iodine. Heavier halogens enhance spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state (S1) to the triplet state (T1). rsc.org This property is crucial for applications like photodynamic therapy, where the generation of triplet-state photosensitizers is required to produce singlet oxygen. metu.edu.tr

The position of the halogen also matters. Studies on halogenated derivatives of other chromophores have shown that positional isomerism can lead to significant differences in crystal packing and, consequently, photophysical properties. rsc.orgrsc.org For instance, moving a chlorine atom on the end-capping groups of an A-D-A-D-A structured molecule resulted in different absorption spectra, energy levels, and photovoltaic performances. rsc.org In a series of (E)-5-nitro-6-styrylpyrimidine-2,4(1H,3H)-diones, a 2-fluoro derivative showed better inhibitory activity against M. tuberculosis lumazine (B192210) synthase than other halogenated counterparts, highlighting the importance of both halogen type and position for biological interactions. core.ac.uk

Table 2: Comparison of Properties Based on Halogen Substitution in Styryl-type Molecules

| Compound/Analog Class | Halogen (Position) | Observed Effect | Reference |

| 4-(4-Halostyryl)benzoic acids | F, Cl, Br | Affects mesomorphic and photophysical properties. | tandfonline.com |

| Substituted aza-BODIPY | Br, I | Enhances intersystem crossing (heavy atom effect), potential for photodynamic therapy. | rsc.org |

| Halogenated 9-Anthracene Carboxylic Acids | F, Cl | Lowers HOMO/LUMO energies; dissociation rates vary with F-atom position. | rsc.org |

| Chlorinated A-D-A-D-A Acceptors | Cl (γ, δ, β positions) | Position significantly alters absorption, energy levels, and photovoltaic efficiency. | rsc.org |

| Halogenated Pyrimidine-diones | F (2-position) | Optimized biological inhibitory activity compared to other halogens. | core.ac.uk |

Isomeric Effects on Supramolecular Organization and Photophysical Profiles

Isomerism, particularly positional isomerism, plays a crucial role in dictating the three-dimensional arrangement of molecules in the solid state (supramolecular organization) and their resulting photophysical properties. rsc.org Subtle changes in the substitution pattern on the this compound framework can lead to vastly different crystal packing and optical behaviors. researchgate.net

The relative positions of electron-donating and electron-accepting groups, or even simple substituents, can alter a molecule's dipole moment, shape, and potential for intermolecular interactions like hydrogen bonding and π-π stacking. rsc.orgmdpi.com These interactions govern how molecules self-assemble. For example, different isomers may favor the formation of "J-aggregates" (head-to-tail packing, often leading to red-shifted emission) versus "H-aggregates" (face-to-face packing, often causing blue-shifted emission or quenching). researchgate.net

A study on two D–π–π–A isomers, which differed only in the connection point of a naphthalene (B1677914) unit, showed distinct crystal packing and optical properties. researchgate.net The isomer with a more planar conformation and stronger intermolecular interactions exhibited red-shifted emission compared to its counterpart. researchgate.net This demonstrates that manipulating the substitution position is a viable strategy for tuning the emission characteristics of organic fluorescent materials. researchgate.net Similarly, research on charge-transfer complexes has shown that cis- and trans-isomers exhibit different absorption characteristics, polarity-dependent fluorescence, and mechanochromic performances due to their distinct molecular structures and packing. rsc.org

Table 3: Influence of Isomerism on Molecular Properties

| Isomeric System | Key Structural Difference | Impact on Supramolecular Organization | Impact on Photophysical Properties | Reference |

| D–π–π–A Naphthalene Derivatives | Substitution position on naphthalene ring | Different 2D layer structures formed. | Red-shifted emissions observed in one isomer due to different electronic structures. | researchgate.net |

| Riluzole with Dihydroxybenzoic Acids | Position of the second hydroxyl group (2,4- vs 2,5- vs 2,6-) | Affects the formation of inter- and intramolecular hydrogen bonds, changing the H-bond network from 2D to 1D. | Influences overall lattice energy. | mdpi.com |

| Chlorinated End Groups on A-D-A-D-A molecules | Position of Cl atom on the end benzene (B151609) ring (γ, δ, or β) | Affects molecular packing and formation of a 3D network through noncovalent interactions. | Leads to significantly different absorptions, energy levels, and photovoltaic performance. | rsc.org |

| Pyridine-based AIE Luminogens | Position of Nitrogen in the pyridine (B92270) ring (ortho-, meta-, para-) | Influences aggregation behavior. | Tunes aggregation-induced emission (AIE) properties and electroluminescence performance. | mdpi.com |

Design and Synthesis of Extended Conjugated Systems incorporating the this compound Framework

Extending the π-conjugated system of this compound is a key strategy for shifting its optical properties to longer wavelengths (a bathochromic or red shift) and enhancing its electronic conductivity. This is particularly desirable for applications in organic electronics, sensors, and photodynamic therapy, where absorption in the visible or near-infrared region is required. metu.edu.trhbni.ac.in

The bromine atom on the styryl ring is an ideal synthetic handle for achieving this extension. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are commonly employed to couple the bromostyryl unit with other aromatic or vinylic systems. For example, a Suzuki coupling with a boronic acid derivative can attach another aryl group, effectively lengthening the conjugated path. dp.tech

Researchers have incorporated the styrylbenzoate framework into larger, highly conjugated structures. One approach involves using the molecule as a building block for larger systems like activated dienes and enynes, which can then undergo further reactions such as cycloadditions to form highly functionalized, polycyclic structures. hbni.ac.in Another strategy involves attaching the styrylbenzoate moiety to a core chromophore. For instance, distyryl-derivatized boradiazaindacene (BODIPY) dyes, which have strong absorptions in the 650-680 nm region, have been synthesized through a double condensation reaction. metu.edu.tr Such extended dyes are investigated as potent photosensitizers for photodynamic therapy due to their strong absorption in the therapeutic window. metu.edu.tr

The synthesis of 2,6-di(4-vinyl benzoic acid)-anthraquinone represents another example where the core framework is expanded by linking it to a larger anthraquinone (B42736) system, creating a molecule with a large conjugated system. google.com These synthetic strategies demonstrate the modularity of the this compound scaffold in constructing complex, functional π-systems.

Strategic Introduction of Additional Functionalities for Tunable Properties

Introducing specific functional groups onto the this compound scaffold is a powerful method for tailoring its properties for specific applications, ranging from materials science to medicinal chemistry. core.ac.uknih.gov This functionalization can be designed to control self-assembly, tune photophysical characteristics, or impart biological activity.

Hydrogen-Bonding Moieties: Incorporating groups capable of forming strong and directional hydrogen bonds, such as amides, ureas, or additional carboxylic acids, is a primary strategy for controlling supramolecular organization. nih.govmdpi.com These interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures like tapes, sheets, or porous networks. mdpi.comfrontiersin.org For example, urea-benzoic acid functionalities have been used to create catalysts where hydrogen bonding plays a key role in the catalytic process. nih.gov

Electronic Tuning: The introduction of electron-donating groups (EDGs) like alkoxy or amino groups, and electron-withdrawing groups (EWGs) like nitro or cyano groups, creates "push-pull" systems. core.ac.uk This intramolecular charge-transfer character can significantly red-shift absorption and emission spectra and enhance fluorescence quantum yields. Modifying a lead compound with a nitro group instead of a hydroxyl group on the styryl ring led to a significant improvement in its inhibitory activity against a bacterial enzyme, demonstrating the impact of electronic tuning on biological function. core.ac.uk

Liquid Crystal Promoters: Attaching long, flexible alkyl or alkoxy chains to the rigid core of the styrylbenzoic acid is a well-established method to induce liquid crystalline (mesomorphic) behavior. researchgate.nettandfonline.comtandfonline.com The balance between the rigid aromatic core and the flexible chains allows for the formation of ordered fluid phases (nematic, smectic) upon heating. Studies have shown that enantiotropic mesophases were observed in alkoxy/halostyrylbenzoic acids that had seven or more methylene (B1212753) units in the alkoxy chain. researchgate.nettandfonline.com

Bioactive Moieties: The this compound framework can be functionalized with moieties that confer specific biological activities. For example, it can serve as an intermediate in the synthesis of pharmacologically active agents. fishersci.bechemicalbook.com By combining the core structure with other known pharmacophores, hybrid molecules can be designed with potentially novel or enhanced therapeutic effects. nih.gov

Table 4: Examples of Introduced Functionalities and Their Effects

| Functional Group | Purpose | Resulting Property/Application | Reference |

| Alkoxy Chains (-OR) | Induce liquid crystallinity | Formation of nematic and smectic phases. | researchgate.nettandfonline.comtandfonline.com |

| Nitro Group (-NO₂) | Electronic tuning (EWG) | Enhanced enzyme inhibition; red-shifted optics. | core.ac.uk |

| Urea-Carboxylic Acid | H-bonding catalysis | Heterogeneous dual acidic and hydrogen bonding catalyst. | nih.gov |

| Indole Moiety | Rigidification/Bioactivity | Increased affinity and selective antagonism at α7 nicotinic receptors. | nih.gov |

| Pyrimidine-dione | Bioactivity | Inhibition of lumazine synthase for potential antibiotic development. | core.ac.uk |

Potential Roles in Advanced Materials Science

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The bifunctional nature of 4-(4-bromostyryl)benzoic acid, possessing both a carboxylic acid group for metal coordination and a vinyl group for potential polymerization or post-synthetic modification, makes it an attractive building block for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): The carboxylate end of the molecule can coordinate with metal ions or clusters to form the nodes of a porous framework. The long, rigid styryl backbone acts as a linker, defining the pore size and shape of the resulting MOF. The presence of the bromo-substituent can influence the electronic properties of the framework and can also serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications such as gas storage, separation, and catalysis. For instance, a series of multifunctional MOFs, SNU-170–SNU-176, were synthesized using ligands derived from 4-(2-carboxyvinyl)benzoic acid with various functional pendants. rsc.org These MOFs demonstrated high adsorption capacities for gases like H₂, CO₂, and CH₄, and also exhibited ligand-based photoluminescence and chemical sensing abilities. rsc.org

Covalent Organic Frameworks (COFs): While the carboxylic acid is more typical for MOF synthesis, the styryl and bromo-phenyl moieties can be functionalized to participate in reactions that form the covalent linkages of a COF. For example, the bromine atom could be converted to other reactive groups suitable for COF-forming reactions like boronic acid condensation or imine formation. An efficient strategy for fabricating COF films has been reported based on a modulator-solvent induced polymerization process, where benzoic acid was used as a modulator to control the formation of imine bonds and enhance crystallinity. d-nb.info The resulting frameworks could exhibit high porosity and thermal stability, making them suitable for applications in electronics and catalysis.

The ability to precisely control the structure and functionality at the molecular level makes this compound a valuable tool for designing next-generation porous materials.

Precursor for Organic Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Solar Cells)

The extended π-conjugated system of this compound, encompassing the two phenyl rings and the vinyl bridge, is a key feature that suggests its potential in organic optoelectronic materials. This conjugation allows for efficient charge transport and can lead to desirable photophysical properties such as fluorescence.

In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound could function as emissive materials or as host materials in the emissive layer. The bromo-substituent can enhance intersystem crossing, potentially leading to efficient phosphorescence, a desirable trait for high-efficiency OLEDs. The carboxylic acid group provides a handle for further chemical modification, allowing for the fine-tuning of the molecule's electronic properties and solubility for device fabrication.

For Organic Solar Cells (OSCs) , this compound could be a precursor for synthesizing donor or acceptor materials. The styryl linkage contributes to a planar structure, which can facilitate π-π stacking and improve charge mobility. The bromine atom offers a site for cross-coupling reactions, such as Suzuki or Stille coupling, to extend the conjugation length or to link different molecular units together, thereby tuning the absorption spectrum and energy levels of the resulting material to better match the solar spectrum.

Components in Fluorescent Probes and Chemical Sensors

The fluorescent properties of stilbene (B7821643) derivatives, including this compound, make them promising candidates for the development of fluorescent probes and chemical sensors. The fluorescence of these molecules can be sensitive to their local environment, such as polarity, viscosity, and the presence of specific analytes.

The emission intensity and wavelength of this compound can be modulated by the binding of ions or other molecules to the carboxylic acid group. This interaction can alter the electronic structure of the molecule, leading to a detectable change in its fluorescence. This principle can be used to design sensors for metal ions, anions, or biologically relevant small molecules. For example, a study on 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid found it to be a sensitive molecular probe for ZnO nanoparticles. beilstein-journals.org

Furthermore, the bromine atom can be used to quench fluorescence through the heavy-atom effect. This property can be exploited in "turn-on" fluorescent probes, where the quenching is removed upon reaction with a specific analyte, leading to an increase in fluorescence intensity. The versatility of organic synthesis allows for the incorporation of this styrylbenzoate core into more complex molecular architectures designed to recognize and report the presence of specific targets with high selectivity and sensitivity.

Applications in Polymer Chemistry and Macromolecular Architectures

The vinyl group in this compound makes it a valuable monomer for polymerization reactions. It can undergo free-radical, cationic, or anionic polymerization to produce polymers with pendant bromophenyl and carboxyphenyl groups. These functional groups along the polymer chain can be used for a variety of post-polymerization modifications.

The carboxylic acid groups can be used to create ionomers, which are polymers containing a small amount of ionic groups. These materials often exhibit unique physical properties, such as improved thermal stability and mechanical strength, due to the formation of ionic crosslinks. They can also be used to create pH-responsive polymers, where the solubility and conformation of the polymer change with the pH of the environment.

The bromine atoms on the polymer can be used as sites for grafting other polymer chains, leading to the formation of graft copolymers with complex macromolecular architectures. These materials can combine the properties of different polymers, leading to materials with unique combinations of properties. For example, a hydrophilic polymer could be grafted onto a hydrophobic backbone to create an amphiphilic graft copolymer that can self-assemble into micelles or other nanostructures in solution.

Development of Smart Materials with Stimuli-Responsive Behavior

The combination of a photoresponsive styryl unit and a pH-sensitive carboxylic acid group in this compound provides a foundation for the development of "smart" materials that can respond to external stimuli.

The stilbene core of the molecule can undergo reversible cis-trans photoisomerization upon irradiation with light of specific wavelengths. This change in molecular geometry can be translated into a macroscopic change in the properties of a material incorporating this molecule. For instance, a polymer containing this unit could exhibit photo-induced changes in its shape, solubility, or optical properties.

The carboxylic acid group imparts pH-responsiveness. At low pH, the carboxylic acid is protonated and the molecule is less soluble in water. At high pH, the carboxylic acid is deprotonated to form a carboxylate anion, increasing its water solubility. This change in solubility can be used to create materials that swell or shrink in response to changes in pH.

By combining these two responsive elements, it is possible to create dual-responsive materials that can be controlled by both light and pH. For example, a hydrogel made from a polymer of this compound could be designed to release a drug in response to a change in pH, with the release rate being further modulated by light. This multi-responsive behavior is highly desirable for applications in drug delivery, soft robotics, and adaptive materials.

Future Research Directions and Unexplored Avenues

Integration with Machine Learning and Artificial Intelligence for Predictive Design

The convergence of materials science and artificial intelligence offers a paradigm shift from trial-and-error discovery to rational, predictive design. Machine learning (ML) and AI can accelerate the exploration of materials based on 4-(4-Bromostyryl)benzoic acid by modeling complex structure-property relationships. wikipedia.orgcambridge.org These computational tools can learn from existing data to predict the characteristics of new, hypothetical materials, thereby guiding experimental efforts toward the most promising candidates. nih.gov

Future research should focus on developing ML models trained on datasets of materials derived from this compound and similar molecules. These models could predict a range of critical properties, such as the bandgap of polymers for electronic applications, the gas sorption capabilities of metal-organic frameworks (MOFs), or the non-linear optical response of novel chromophores. By using ML-driven design of experiments (DoE), researchers can efficiently identify optimal synthesis conditions and molecular architectures, significantly reducing the time and resources required for discovery. cambridge.org

| ML Application Area | Specific Goal | Predicted Properties/Outcomes | Potential Impact |

|---|---|---|---|

| Property Prediction | Screening virtual libraries of polymers or MOFs. | Electronic bandgap, fluorescence quantum yield, mechanical strength, gas adsorption isotherms. | Rapid identification of high-performance materials for electronics, sensing, or storage. |

| Synthesis Optimization | Optimizing reaction conditions for polymerization or MOF synthesis. | Reaction yield, purity, crystallinity, molecular weight. | Improved efficiency and scalability of material production. |

| Inverse Design | Designing new molecules based on desired properties. | Novel functional groups to replace the bromo-substituent for targeted applications. | Creation of bespoke materials with tailored functionalities not currently accessible. |

Advanced In Situ Spectroscopic Characterization during Material Formation

Understanding how molecules assemble into functional materials is key to controlling their final properties. Advanced in situ spectroscopic techniques allow researchers to probe the dynamic processes of material formation in real time. rsc.org Applying these methods to systems involving this compound would provide unprecedented insight into reaction kinetics, the formation of transient intermediates, and the evolution of crystalline or amorphous structures. rsc.org

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the consumption of reactive groups and the formation of new chemical bonds during polymerization or self-assembly. nih.gov This allows for the precise tracking of the reaction as it happens. For instance, when forming a MOF, in situ X-ray diffraction could reveal the nucleation and growth mechanisms of the framework, providing crucial data for optimizing synthesis to achieve desired porosity and crystallinity. These real-time observations are essential for moving beyond "black box" synthesis to a state of rational control over material fabrication. rsc.org

| Technique | Information Gained | Application Example for this compound |

|---|---|---|

| In Situ FTIR/Raman Spectroscopy | Real-time monitoring of bond formation/breaking, identification of reaction intermediates. nih.gov | Tracking the esterification or amidation of the carboxylic acid group during polymer synthesis. |

| In Situ X-ray Diffraction (XRD) | Monitoring crystal structure evolution, phase transitions, and nucleation/growth kinetics. | Observing the self-assembly and crystallization of a MOF from metal nodes and the acid linker. |

| In Situ UV-Vis/Fluorescence Spectroscopy | Tracking changes in electronic structure and conjugation during polymerization or aggregation. | Monitoring the development of photonic properties as the styryl units organize into a material. |

Exploration of Bio-Inspired Architectures

Nature provides a masterclass in creating complex, functional materials from simple molecular building blocks through processes like self-assembly. cambridge.orgnih.gov Bio-inspired materials chemistry seeks to emulate these natural design principles to create novel materials with hierarchical structures and emergent properties. cambridge.org The amphiphilic-like nature of this compound, with its polar carboxylic acid head and nonpolar bromostyryl tail, makes it an ideal candidate for programmed self-assembly.